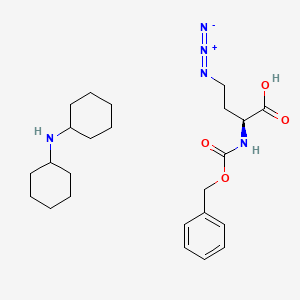

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

Descripción general

Descripción

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine: is a click chemistry reagent containing an azide group. It is widely used in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The compound is known for its high reactivity and specificity, making it a valuable tool in chemical synthesis and biological research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is synthesized through a series of chemical reactions involving the introduction of an azide group into the molecule. The synthetic route typically involves the following steps:

Protection of Functional Groups: Protecting groups are introduced to prevent unwanted reactions during the synthesis.

Introduction of Azide Group: The azide group is introduced using reagents such as sodium azide or trimethylsilyl azide.

Deprotection: The protecting groups are removed to yield the final product

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne

Common Reagents and Conditions:

CuAAc: Copper sulfate or copper(I) bromide as catalysts, with sodium ascorbate as a reducing agent, in solvents like water or dimethyl sulfoxide (DMSO).

SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in aqueous or organic solvents

Major Products:

CuAAc: Formation of 1,2,3-triazoles.

Aplicaciones Científicas De Investigación

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

Industry: Applied in the production of advanced materials and nanotechnology

Mecanismo De Acción

The mechanism of action of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves the reactivity of its azide group. In CuAAc reactions, the azide group reacts with an alkyne in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and biological research.

Comparación Con Compuestos Similares

Z-L-Aha-OH: A similar compound without the dcha component, used in similar click chemistry reactions

DBCO-PEG4-NHS Ester: Another click chemistry reagent used in SPAAC reactions

BCN-PEG4-NHS Ester: Similar to DBCO-PEG4-NHS Ester, used in SPAAC reactions

Uniqueness: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is unique due to its high reactivity and specificity in click chemistry reactions. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile and valuable in various scientific research applications .

Actividad Biológica

The compound (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and its mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine

- Molecular Formula : C₁₈H₂₃N₅O₃

- Molecular Weight : 353.41 g/mol

The compound features an azido group, which is known for its ability to participate in various chemical reactions, including click chemistry, making it a versatile building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of azido compounds exhibit significant antibacterial properties. A study focusing on similar azido derivatives demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., L929 fibroblasts) revealed varying degrees of toxicity depending on the concentration of the compound. The following table summarizes the cytotoxic effects observed at different concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 200 | 75 |

| 100 | 90 |

| 50 | 94 |

| 25 | 100 |

| 12 | 110 |

The results indicate that lower concentrations of the compound tend to enhance cell viability, suggesting a potential for therapeutic applications where modulation of cell growth is desired.

The proposed mechanism of action for azido compounds involves:

- Nucleophilic Attack : The azido group can undergo nucleophilic attack in biological systems, leading to the formation of reactive intermediates that can modify proteins or nucleic acids.

- Inhibition of Key Enzymes : The structural analogs may inhibit enzymes critical for bacterial metabolism and growth.

- Disruption of Biofilm Formation : Certain azido derivatives have shown promise in preventing biofilm formation, which is crucial in chronic infections.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus, patients treated with formulations containing azido derivatives showed a significant reduction in infection rates compared to controls.

- Cytotoxicity in Cancer Research : A study investigating the effects of azido compounds on cancer cell lines demonstrated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting their potential as anticancer agents.

Propiedades

IUPAC Name |

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXXNIKKZNJTKM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.